molecular formula C29H24F3N3O2 B11640555 2-Methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

2-Methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11640555
M. Wt: 503.5 g/mol
InChI Key: HKEGNEQQDFIFLJ-UHFFFAOYSA-N
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Description

2-Methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene. The subsequent steps include:

    Formation of the Quinoline Core: The Povarov reaction is carried out under acidic conditions, often using a Lewis acid catalyst such as BF3·OEt2.

    Functional Group Modifications:

    Final Coupling: The final coupling step involves the reaction of the quinoline derivative with 3-(trifluoromethyl)phenyl isocyanate to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Povarov reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s quinoline core is known for its antimicrobial and antimalarial properties. It can be used in the development of new drugs targeting bacterial and parasitic infections.

Medicine

In medicine, derivatives of this compound could be explored for their potential as anti-cancer agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals.

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, owing to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2-Methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with known antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Trifluoromethylquinoline: A compound with similar structural features but lacking the carboxamide group.

Uniqueness

The uniqueness of 2-Methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide lies in its combination of a quinoline core with a trifluoromethyl group and a carboxamide moiety

Properties

Molecular Formula

C29H24F3N3O2

Molecular Weight

503.5 g/mol

IUPAC Name

2-methyl-5-oxo-7-phenyl-4-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C29H24F3N3O2/c1-17-25(28(37)35-22-11-5-10-21(15-22)29(30,31)32)26(19-9-6-12-33-16-19)27-23(34-17)13-20(14-24(27)36)18-7-3-2-4-8-18/h2-12,15-16,20,26,34H,13-14H2,1H3,(H,35,37)

InChI Key

HKEGNEQQDFIFLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CN=CC=C4)C(=O)NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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